![molecular formula C39H31BrNO2PS B15205941 N-[(1S,2R)-2-[(R)-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B15205941.png)
N-[(1S,2R)-2-[(R)-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1S,2R)-2-[®-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a sulfinyl group, and a diphenylphosphino group, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R)-2-[®-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the bromophenyl sulfinyl intermediate, followed by the introduction of the diphenylphosphino group through a series of reactions involving reagents such as phosphine ligands and catalysts. The final step involves the coupling of the intermediate with benzamide under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.
化学反応の分析
Types of Reactions
N-[(1S,2R)-2-[®-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The diphenylphosphino group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
科学的研究の応用
N-[(1S,2R)-2-[®-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of N-[(1S,2R)-2-[®-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The sulfinyl and phosphino groups play a crucial role in these interactions, contributing to the compound’s bioactivity and therapeutic potential.
類似化合物との比較
Similar Compounds
- N-[(1S,2R)-2-[®-(4-Chlorophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide
- N-[(1S,2R)-2-[®-(4-Fluorophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide
- N-[(1S,2R)-2-[®-(4-Methylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide
Uniqueness
N-[(1S,2R)-2-[®-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide stands out due to the presence of the bromophenyl group, which imparts unique electronic and steric properties. This makes the compound particularly valuable in applications requiring specific reactivity and selectivity.
特性
分子式 |
C39H31BrNO2PS |
|---|---|
分子量 |
688.6 g/mol |
IUPAC名 |
N-[(1S,2R)-2-(4-bromophenyl)sulfinyl-1,2-diphenylethyl]-2-diphenylphosphanylbenzamide |
InChI |
InChI=1S/C39H31BrNO2PS/c40-31-25-27-34(28-26-31)45(43)38(30-17-7-2-8-18-30)37(29-15-5-1-6-16-29)41-39(42)35-23-13-14-24-36(35)44(32-19-9-3-10-20-32)33-21-11-4-12-22-33/h1-28,37-38H,(H,41,42)/t37-,38+,45?/m0/s1 |
InChIキー |
BNYDLNNLKMZEIR-TWMQTRFGSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@@H]([C@@H](C2=CC=CC=C2)S(=O)C3=CC=C(C=C3)Br)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
正規SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)S(=O)C3=CC=C(C=C3)Br)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one](/img/structure/B15205868.png)
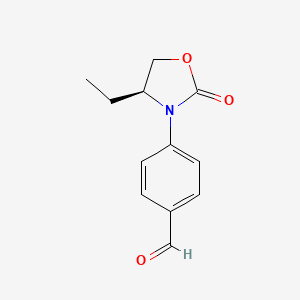
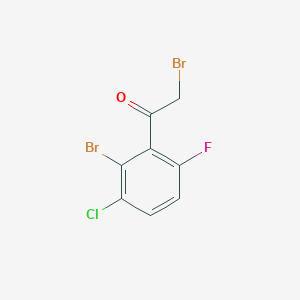
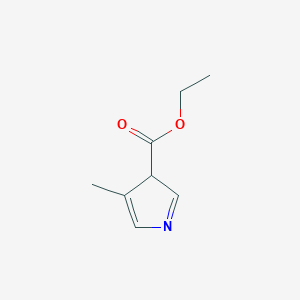
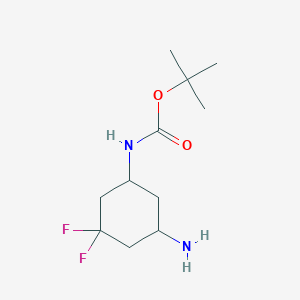
![(S)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B15205893.png)
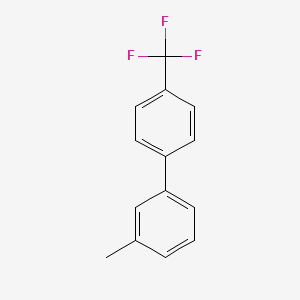
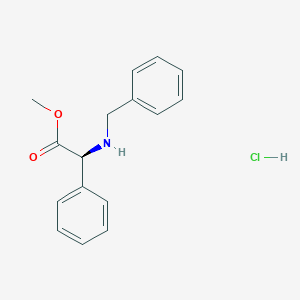

![3-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15205914.png)
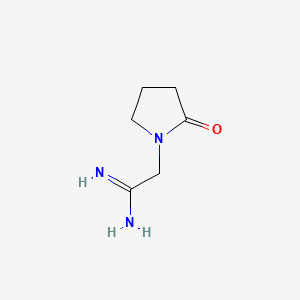
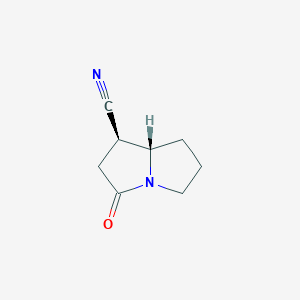
![7-(Bromomethyl)benzo[d]oxazol-2-amine](/img/structure/B15205938.png)
